N-[1-(3-bromophenyl)propyl]acetamide
Description
N-[1-(3-Bromophenyl)propyl]acetamide is an acetamide derivative featuring a 3-bromophenyl group attached to a propyl chain. This compound’s core structure—a secondary acetamide linked to an aromatic moiety—is shared with several pharmacologically active molecules, underscoring its relevance for comparative studies .
Properties
IUPAC Name |
N-[1-(3-bromophenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(13-8(2)14)9-5-4-6-10(12)7-9/h4-7,11H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGSOGIHDAMKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromophenyl)propyl]acetamide typically involves the reaction of 3-bromophenylpropylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromophenylpropylamine and acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 25°C.
Procedure: The 3-bromophenylpropylamine is dissolved in a suitable solvent, such as dichloromethane or chloroform. Acetic anhydride or acetyl chloride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromophenyl)propyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products
Substitution: Formation of substituted derivatives, such as N-[1-(3-aminophenyl)propyl]acetamide.
Oxidation: Formation of 3-bromophenylpropionic acid or 3-bromophenylacetone.
Reduction: Formation of N-[1-(3-bromophenyl)propyl]amine.
Scientific Research Applications
N-[1-(3-bromophenyl)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[1-(3-bromophenyl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the aromatic ring and alkyl chain significantly alter physicochemical properties. Key examples include:
- Bromine vs. Methoxy Groups : The bromine atom in the target compound increases molecular weight and lipophilicity compared to methoxy-substituted analogs (e.g., ). Bromine’s electron-withdrawing nature may also modulate electronic interactions in receptor binding .
- Cyclopropane vs.
Research Findings and Structural Insights
- Synthetic Accessibility : The cyclopropane-containing analog () was synthesized in 77% yield via amide coupling, suggesting that the target compound could be prepared using similar methodologies .
- Solubility and Bioavailability: Polyamine-linked acetamides () exhibit improved water solubility due to amino groups, a feature absent in the target compound. This may limit its bioavailability unless formulated with enhancers .
- Electronic Effects : The electron-deficient bromophenyl group in the target compound could enhance binding to electron-rich biological targets compared to methoxy-rich analogs (), which may favor interactions with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
